molecular formula C9H11FO2 B14777613 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene

1-Fluoro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B14777613
M. Wt: 170.18 g/mol
InChI Key: NOHNWRRYONOODB-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethoxy)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and fluorinating agents.

    Methoxymethoxylation: The hydroxyl group of 3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.

    Fluorination: The protected intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the benzene ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Fluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions, where the methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-(methoxymethoxy)-3-methylbenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxymethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability.

Comparison with Similar Compounds

1-Fluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with similar compounds such as:

    1-Fluoro-2-(methoxymethoxy)-4-methylbenzene: This compound has a similar structure but with the methyl group at a different position, leading to different chemical properties and reactivity.

    1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

1-fluoro-2-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C9H11FO2/c1-7-4-3-5-8(10)9(7)12-6-11-2/h3-5H,6H2,1-2H3

InChI Key

NOHNWRRYONOODB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)OCOC

Origin of Product

United States

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